molecular formula C17H20F3N3O3 B2438920 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034360-05-7

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2438920
CAS No.: 2034360-05-7
M. Wt: 371.36
InChI Key: VLJFFVYWEQPTPM-UHFFFAOYSA-N
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Description

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry for its potential as a reversible inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is a serine hydrolase that is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . The strategic inhibition of MAGL presents a promising therapeutic approach for a range of conditions, as it leads to elevated levels of 2-AG, thereby modulating the endocannabinoid system which is implicated in pain, inflammation, mood, and cognition, without the adverse effects associated with direct cannabinoid receptor activation . The molecular architecture of this compound incorporates an azetidine-piperidine scaffold, a feature recognized in the design of high-potency MAGL inhibitors that seek to optimize target engagement and pharmacokinetic properties . This core structure is part of a class of inhibitors developed to be reversible and competitive, which may offer a superior safety profile by reducing the risk of long-term, irreversible target engagement and the potential for drug-induced tolerance that has been observed with some covalent MAGL inhibitors . Its research value is further underscored by the presence of the 3-(trifluoromethoxy)benzoyl group, a motif known to enhance metabolic stability and binding affinity in bioactive molecules. This compound is intended for use in preclinical research to further elucidate the pathophysiology of neurological disorders, chronic pain, and neuroinflammation, and to support the development of novel therapeutic agents targeting the endocannabinoid system .

Properties

IUPAC Name

1-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-3-1-2-12(8-14)16(25)23-9-13(10-23)22-6-4-11(5-7-22)15(21)24/h1-3,8,11,13H,4-7,9-10H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFFVYWEQPTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-4-carboxylic Acid Derivatives

The piperidine-4-carboxamide moiety is typically derived from piperidine-4-carboxylic acid. A common approach involves Boc-protection to facilitate selective functionalization:

  • Boc-protection :
    Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-carboxylic acid).

    Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF) or dichloromethane
    • Temperature: 0°C to room temperature
    • Yield: 82–98%
  • Amide Formation :
    Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt or HATU) followed by reaction with ammonia or ammonium chloride yields the carboxamide. For example:

    • Boc-piperidine-4-carboxylic acid (1 eq) + HATU (1.2 eq) + DIPEA (2 eq) in DMF → Stirred at RT for 12 h
    • Quenched with aqueous NH₄Cl → Boc-piperidine-4-carboxamide isolated in 70–85% yield

Azetidine Ring Construction and Functionalization

Synthesis of 3-Aminomethylazetidine

Azetidine rings are commonly synthesized via Gabriel synthesis or cyclization of 1,3-dihalides :

Gabriel Synthesis Protocol :

  • Starting Material : 1,3-Dibromopropane (1 eq)
  • Phthalimide Protection :
    React with potassium phthalimide (2 eq) in DMF at 80°C for 24 h → 1,3-bis(phthalimidoyl)propane
  • Cyclization :
    Treat with hydrazine hydrate in ethanol to remove phthalimide groups → Azetidine (63–75% yield)

Alternative Method :

  • Ring-Closing Metathesis using Grubbs catalyst on diallylamine derivatives (e.g., diallyl carbamate → azetidine-1-carboxylate, 68% yield)

Synthesis of 3-(Trifluoromethoxy)benzoyl Chloride

Direct Fluorination of Benzoyl Precursors

The trifluoromethoxy group is introduced via Ullmann-type coupling or electrophilic fluorination :

Method A :

  • Starting Material : 3-Hydroxybenzoic acid
  • Trifluoromethylation :
    • React with CF₃I (1.5 eq) and CuI (0.1 eq) in DMF at 120°C → 3-(trifluoromethoxy)benzoic acid (44–61% yield)

Method B :

  • Chloride Activation :
    • 3-(Trifluoromethoxy)benzoic acid (1 eq) + thionyl chloride (3 eq) → Reflux in toluene for 2 h
    • Evaporate excess SOCl₂ → 3-(trifluoromethoxy)benzoyl chloride (89–94% yield)

Final Coupling and Deprotection

Amide Bond Formation Between Azetidine and Benzoyl Chloride

The critical step involves coupling the azetidine-piperidine intermediate with 3-(trifluoromethoxy)benzoyl chloride:

  • Reaction Setup :

    • 1-(Azetidin-3-yl)piperidine-4-carboxamide (1 eq) + 3-(trifluoromethoxy)benzoyl chloride (1.2 eq)
    • Base: Triethylamine (3 eq) or DIPEA (2.5 eq)
    • Solvent: Dichloromethane or THF
    • Temperature: 0°C → RT, 6–12 h
  • Workup :

    • Dilute with ice water, extract with DCM (3×)
    • Dry over Na₂SO₄, concentrate under vacuum
    • Purify via silica gel chromatography (ethyl acetate/hexanes) → Target compound (63–78% yield)

Optimization and Scalability Considerations

Catalytic Enhancements

  • HATU-Mediated Coupling : Improved yields (82–88%) observed when using HATU/DIPEA in DMF for sterically hindered amides
  • Microwave Assistance : Reduced reaction times (2–4 h vs. 12 h) for azetidine alkylation steps

Purification Strategies

  • Salt Formation : Conversion to trifluoroacetate salts enhances crystallinity (e.g., 411.30 g/mol salt form)
  • HPLC Purification : ≥98% purity achieved using C18 columns (MeCN/H₂O + 0.1% TFA)

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=7.8 Hz, 1H, ArH), 4.12 (m, 2H, azetidine CH₂), 3.44 (m, 1H, piperidine CH), 2.98 (m, 2H, piperidine CH₂)
  • MS (ESI+) : m/z 439.3 [M+H]⁺ (calc. 439.15)

Purity and Yield Summary

Step Yield (%) Purity (%) Key Reagents
Piperidine Boc-protection 92 98 Boc₂O, TEA
Azetidine alkylation 68 95 K₂CO₃, CH₃CN
Benzoyl chloride coupling 74 97 DIPEA, DCM

Chemical Reactions Analysis

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step reactions, including the formation of the azetidine ring and subsequent acylation with the trifluoromethoxybenzoyl group. The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially influencing various signaling pathways relevant to disease processes.

Medicinal Chemistry

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Enzyme Inhibition: Preliminary studies suggest that the compound may act as an enzyme inhibitor, which could be beneficial in treating conditions such as cancer and metabolic disorders.
  • Anticancer Activity: The compound has shown promising results in vitro against various cancer cell lines, indicating potential cytotoxic effects. For instance, it has been tested against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), showing significant activity compared to standard chemotherapeutics .

The unique structural features of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide, particularly the trifluoromethoxy group, suggest it may exhibit notable biological activity. Research indicates that it could modulate receptor activities and enzyme functions relevant to various disease processes .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of several derivatives of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide. The results indicated significant cytotoxic effects against multiple cancer cell lines, with IC50 values demonstrating superior efficacy compared to established chemotherapeutics like irinotecan .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition mechanism of this compound. It was found to selectively inhibit specific enzymes involved in tumor growth, suggesting a targeted approach for cancer therapy .

Mechanism of Action

The mechanism of action of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other azetidinyl-piperidine derivatives or compounds with similar functional groups. The unique properties of this compound, such as its trifluoromethoxy group, may contribute to its distinct chemical and biological activities.

Biological Activity

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including the trifluoromethoxy group, suggest it may exhibit significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20F3N3O3
  • Molecular Weight : 371.36 g/mol
  • IUPAC Name : 1-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]piperidine-4-carboxamide

The biological activity of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is believed to involve its interaction with specific molecular targets, potentially influencing various signaling pathways. While detailed mechanisms remain under investigation, preliminary studies indicate that the compound may modulate receptor activities and enzyme functions relevant to disease processes.

Biological Activity Overview

Research has shown that compounds similar to 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide exhibit a range of biological activities, including:

  • Anticancer Effects : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives revealed significant inhibition of cell proliferation in leukemia and breast cancer models, with IC50 values indicating potent activity .
  • Anti-inflammatory Properties : The modulation of sphingosine 1-phosphate receptors by similar compounds suggests potential anti-inflammatory effects, particularly in conditions like multiple sclerosis and cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against leukemia cells ,
Anti-inflammatoryModulation of immune response pathways
Enzyme InhibitionPotential inhibition of soluble epoxide hydrolase

Case Studies

  • Anticancer Study : A study evaluated the effects of a related compound on human acute lymphoblastic leukemia (CEM-13) and other cancer cell lines. The compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inducing apoptosis .
  • Inflammation Model : In vivo studies on Sphingosine 1-phosphate receptor modulation demonstrated that compounds structurally related to 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide could effectively reduce inflammatory markers in animal models of autoimmune diseases .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration of the azetidine-piperidine core. Co-crystallization with tartaric acid derivatives can enhance chiral resolution .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to track trifluoromethoxy group orientation and NOESY for spatial proximity analysis between the benzoyl and carboxamide moieties .
  • Dynamic HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers and quantify enantiomeric excess (>98% required for pharmacological studies) .

How can researchers design experiments to evaluate the compound’s potential as a selective enzyme inhibitor?

Q. Advanced Research Focus

  • Target Prioritization : Use kinome-wide profiling (e.g., KinomeScan) to identify primary targets. The benzoyl-azetidine motif may favor kinases with hydrophobic pockets .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified trifluoromethoxy positions or piperidine substituents. Test against isoform-specific enzymes (e.g., PI3Kα vs. PI3Kγ) .
  • Mechanistic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. covalent binding. LC-MS can detect adduct formation with catalytic cysteine residues .

What strategies mitigate stability issues during long-term storage or in vivo administration?

Q. Basic Research Focus

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis-prone sites (e.g., azetidine ring strain, carboxamide). LC-MS monitors degradants like piperidine-4-carboxylic acid .
  • Formulation : Lyophilized powders (trehalose as cryoprotectant) or nanoemulsions (Labrafil®) enhance aqueous solubility and reduce oxidation of the trifluoromethoxy group .
  • In Vivo Compatibility : Plasma protein binding assays (ultrafiltration) and hepatic clearance studies guide dose adjustments to maintain therapeutic exposure .

How can computational methods predict off-target interactions and toxicity profiles early in development?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase map electropositive regions (e.g., piperidine nitrogen) for potential hERG channel binding, a common toxicity culprit .
  • ADMET Prediction : SwissADME estimates BBB permeability (logP ≈ 2.5 optimal) and CYP inhibition. The trifluoromethoxy group may increase metabolic resistance but elevate hepatotoxicity risk .
  • Machine Learning : Train models on PubChem data to flag structural alerts (e.g., thiol reactivity of the carboxamide) .

What experimental controls are critical when assessing this compound’s pharmacokinetics in rodent models?

Q. Advanced Research Focus

  • Plasma Sampling : Use satellite groups to avoid blood volume effects. Stabilize samples with EDTA to prevent carboxamide hydrolysis .
  • Tissue Distribution : Whole-body autoradiography tracks 14C^{14}\text{C}-labeled compound accumulation, particularly in organs expressing target enzymes (e.g., liver, kidneys) .
  • Metabolite ID : High-resolution MS/MS (Q-TOF) identifies phase I/II metabolites. The azetidine ring may undergo oxidative opening via CYP3A4 .

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